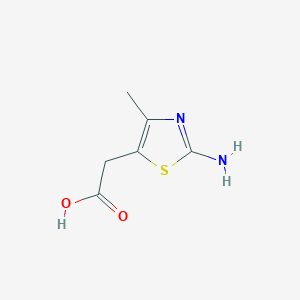

(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

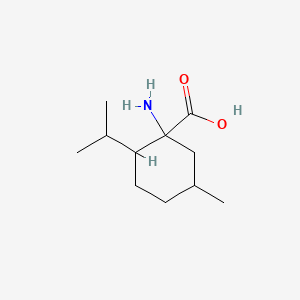

The compound "(2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid" is a derivative of thiazole, which is a heterocyclic compound that has found applications in various fields, including pharmaceuticals. Thiazole derivatives are known for their biological activities and are components of several antibiotics, such as cephalosporins . The papers provided discuss various thiazole derivatives and their synthesis, which can be related to the compound .

Synthesis Analysis

The synthesis of thiazole derivatives often involves multistep reactions starting from simple precursors. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, starts from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile . Another method involves the skeletal rearrangement of aminoisoxazoles to yield the desired thiazole compounds . Additionally, a domino multicomponent reaction facilitated by acetic acid has been reported for the regioselective synthesis of 2,4,5-trisubstituted thiazoles . A reasonable synthetic route for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-alkoxyimino acetic acid includes steps such as oximation, alkylation, aminolysis, bromation, cyclization, and hydrolysis .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their biological activity. X-ray crystallography has been used to unambiguously determine the stereochemical structure of these compounds . The molecular conformations of related compounds, such as (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, have been discussed based on NMR spectral and X-ray data, which is indicative of the importance of structural studies in understanding the properties of these molecules .

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, the reaction of 3-amino-5-methoxyisoxazole with alkoxycarbonyl isothiocyanates followed by O-methylation has been used to prepare specific isomers of thiazole-containing compounds . The synthesis of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives involves the reaction of aromatic aldehyde with dichloro acetic acid and thiourea, followed by further functionalization to obtain imide derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of various substituents on the thiazole ring can affect properties such as solubility, melting point, and reactivity. The papers provided do not directly discuss the physical and chemical properties of "this compound," but the synthesis methods and structural studies of related compounds suggest that these properties are tailored for specific applications, particularly in the development of antibiotics .

Aplicaciones Científicas De Investigación

Bacterial Catabolism of Indole-3-acetic Acid

Bacteria possess the ability to catabolize indole-3-acetic acid (IAA), a molecule structurally different but relevant in the context of microbial interactions with plant hormones. This ability benefits bacteria by allowing them to utilize IAA as a carbon, nitrogen, and energy source. The iac/iaa gene clusters are central to this process, offering insights into the microbial degradation of plant-derived compounds and their potential applications in biotechnology and medicine (Laird, Flores, & Leveau, 2020).

Synthesis and Structural Properties of Novel Compounds

The synthesis and evaluation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, through the reaction of chloral with substituted anilines, underline the potential of thiazole derivatives in chemical synthesis. These compounds offer insights into the versatility of thiazole structures for developing new chemical entities with potential applications in various fields (Issac & Tierney, 1996).

Neuropharmacology of YM872

YM872, a potent AMPA receptor antagonist with high water solubility, demonstrates neuroprotective properties. This research showcases the therapeutic potential of such compounds in treating acute stroke, highlighting the importance of receptor-targeted therapies in neurology (Takahashi et al., 2006).

Chemistry of DCNP in Heterocycles Synthesis

The review on 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP) discusses its role as a building block in synthesizing various heterocyclic compounds. This highlights the chemical versatility and potential applications of compounds structurally related to thiazoles in synthesizing complex structures (Gomaa & Ali, 2020).

Advanced Oxidation Processes for Acetaminophen Degradation

This review focuses on the advanced oxidation processes (AOPs) for treating acetaminophen in aqueous media, detailing the kinetics, mechanisms, and by-products of degradation. It underscores the environmental and health implications of pharmaceutical pollutants and the importance of efficient degradation technologies (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mecanismo De Acción

Target of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid.

Result of Action

Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .

Safety and Hazards

Direcciones Futuras

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . These compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Propiedades

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(2-5(9)10)11-6(7)8-3/h2H2,1H3,(H2,7,8)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGKNBNMTYLSJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625126 |

Source

|

| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62556-93-8 |

Source

|

| Record name | (2-Amino-4-methyl-1,3-thiazol-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)